1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium
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Overview
Description
1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM is a chemical compound known for its potent and selective inhibition of the NLRP3 inflammasome. This compound has garnered significant attention in the field of immunology and inflammation research due to its ability to modulate inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM involves multiple steps. The key steps include the formation of the pyrrolidinium ring and the attachment of the cyclohexylpropoxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinium ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include peroxycarboxylic acids for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines .
Scientific Research Applications
1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules
Biology: Studied for its role in modulating inflammatory responses and its potential therapeutic applications
Medicine: Investigated for its potential use in treating inflammatory diseases such as multiple sclerosis and rheumatoid arthritis
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by selectively inhibiting the NLRP3 inflammasome, a key component of the immune system involved in the activation of inflammatory responses. By blocking the activation of NLRP3, the compound reduces the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . This inhibition occurs through the binding of the compound to specific sites on the NLRP3 protein, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
MCC950 (CP-456773): Another potent NLRP3 inhibitor with similar properties and applications
CRID3: A compound with comparable inhibitory effects on the NLRP3 inflammasome
Uniqueness
1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM stands out due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. Its unique chemical structure allows for effective binding to the NLRP3 protein, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C16H30NO2+ |
---|---|
Molecular Weight |
268.41 g/mol |
IUPAC Name |
3-cyclohexylpropyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C16H30NO2/c1-17(11-5-6-12-17)14-16(18)19-13-7-10-15-8-3-2-4-9-15/h15H,2-14H2,1H3/q+1 |
InChI Key |
YXEPXCZEWZUSHB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)CC(=O)OCCCC2CCCCC2 |
Origin of Product |
United States |
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